5-amino-6-methylpyrimidine-4(1H)-thione
Description
Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry
Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), is a fundamental building block in numerous biologically important molecules. The pyrimidine core is integral to the structure of nucleobases found in nucleic acids: cytosine, thymine, and uracil. This foundational role in the chemistry of life underscores the immense significance of pyrimidine heterocycles in organic and medicinal chemistry.
The versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, leading to a diverse array of derivatives with varied biological activities. Researchers have extensively explored these derivatives, uncovering potent antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. The ability to introduce different functional groups at various positions on the pyrimidine ring enables the fine-tuning of their pharmacological profiles, making them a privileged scaffold in drug discovery.
Evolution of Research on 5-amino-6-methylpyrimidine-4(1H)-thione and Analogues
While direct and extensive research specifically targeting this compound is not heavily documented in publicly available literature, a significant body of work exists for its close analogues. The research trajectory for aminopyrimidine thiones has evolved from fundamental synthesis and characterization to in-depth investigations of their biological potential.
Early studies often focused on the synthesis of various substituted pyrimidine thiones, exploring different reaction pathways and optimizing yields. Over time, the focus has shifted towards the biological evaluation of these compounds. For instance, derivatives of the isomeric 2-amino-6-methylpyrimidine-4(3H)-thione have been synthesized and shown to exhibit pronounced stimulating effects on plant growth. researchgate.net
More recent research has delved into the potential of pyrimidine thione derivatives as therapeutic agents. Studies on related structures have revealed promising anticancer activities. For example, certain pyrimidin-2-thione derivatives have been evaluated for their efficacy against liver carcinoma cell lines. ekb.eg Furthermore, the exploration of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of specific ion channels highlights the modern approach of targeting specific biological pathways with these compounds. nih.gov
Scope and Research Objectives Pertaining to this compound
The primary research objectives concerning this compound and its analogues are largely centered on the exploration of their synthetic accessibility and the evaluation of their biological activities. Given the established pharmacological importance of the aminopyrimidine thione scaffold, key research goals include:
Development of Efficient Synthetic Methodologies: A core objective is to establish robust and efficient synthetic routes to produce this compound and a library of its derivatives. This would facilitate further investigation into their chemical and biological properties.
Investigation of Biological Activity: A major focus is the screening of these compounds for a wide range of biological activities. Based on the activities of related compounds, potential areas of interest include anticancer, antimicrobial, and plant growth-regulating properties.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of analogues with different substituents, researchers aim to establish clear structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective compounds.
The following table provides a summary of the key research areas for aminopyrimidine thiones, which are relevant to the study of this compound.
| Research Area | Description | Key Objectives |
| Synthetic Chemistry | Development of novel and efficient methods for the synthesis of the target compound and its derivatives. | Optimization of reaction conditions, improvement of yields, and diversification of the molecular scaffold. |
| Medicinal Chemistry | Evaluation of the therapeutic potential of the synthesized compounds. | Identification of lead compounds with promising anticancer, antimicrobial, or other pharmacological activities. |
| Agrochemical Research | Investigation of the effects of these compounds on plant growth and development. | Discovery of new plant growth regulators or crop protection agents. |
| Structural Biology | Elucidation of the three-dimensional structures of these compounds and their complexes with biological targets. | Understanding the molecular basis of their biological activity to guide further drug design. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63549-81-5 |
|---|---|
Molecular Formula |
C5H7N3S |
Molecular Weight |
141.20 g/mol |
IUPAC Name |
5-amino-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H7N3S/c1-3-4(6)5(9)8-2-7-3/h2H,6H2,1H3,(H,7,8,9) |
InChI Key |
LZQXPKKTMNYMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N=CN1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Amino 6 Methylpyrimidine 4 1h Thione
Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient, which generally renders it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, the presence of activating groups, such as the amino group at the C5 position and the methyl group at the C6 position, increases the electron density of the ring, thereby facilitating electrophilic attack.
While specific studies on the electrophilic aromatic substitution of 5-amino-6-methylpyrimidine-4(1H)-thione are not extensively documented, the reactivity can be inferred from the behavior of related pyrimidine derivatives. For pyrimidines bearing electron-donating substituents, electrophilic substitution, when it occurs, is directed to the C5 position, which is the most electron-rich site. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been shown to yield 5,5-gem-dinitropyrimidine-4,6-diones, indicating reactivity at the C5 position. acs.org Similarly, halogenation of pyrimidines can be achieved, with methods developed for the regioselective halogenation of the 5-position. cdnsciencepub.com
The thione group at the C4 position, being electron-withdrawing, would be expected to deactivate the ring towards electrophilic attack. However, the combined activating effects of the C5-amino and C6-methyl groups are likely to overcome this deactivation to some extent, allowing for substitution at the C5 position. The precise conditions required for such reactions would need to be determined empirically, balancing the need for potent electrophiles with the potential for side reactions involving the amino and thione functionalities.
Nucleophilic Substitution Reactions Involving the Thione Group
The thione group is a key site of reactivity in this compound, readily undergoing nucleophilic attack, particularly at the sulfur atom. This reactivity is central to the derivatization of this pyrimidine scaffold.
Alkylation and Acylation at the Sulfur Center
The sulfur atom of the thione group is nucleophilic and readily undergoes alkylation and acylation. These S-alkylation and S-acylation reactions are fundamental transformations for this class of compounds, yielding stable thioether and thioester derivatives, respectively.
Alkylation: The reaction with alkyl halides in the presence of a base is a common method for the S-alkylation of pyrimidine-thiones. This reaction proceeds via the formation of a thiolate anion, which then acts as a potent nucleophile. A variety of alkylating agents can be employed, leading to a diverse range of S-substituted pyrimidines. For example, the S-alkylation of pyrimidine-2-thiones with ethyl chloroacetate (B1199739) has been reported to proceed efficiently. nih.gov
| Reagent | Product | Reaction Conditions | Reference |
| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | 5-amino-6-methyl-4-(alkylthio)pyrimidine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | nih.govnih.gov |
| Ethyl Chloroacetate | Ethyl 2-((5-amino-6-methylpyrimidin-4-yl)thio)acetate | Base, Solvent | nih.gov |
Acylation: Similarly, acylation at the sulfur atom can be achieved using acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to generate the thioester derivatives. S-acylation is a valuable method for introducing carbonyl functionalities attached to the pyrimidine ring via a sulfur linkage.
| Reagent | Product | Reaction Conditions | Reference |
| Acyl Halide (e.g., CH₃COCl, C₆H₅COCl) | S-(5-amino-6-methylpyrimidin-4-yl) ethanethioate | Base (e.g., Pyridine (B92270), Triethylamine) | nih.gov |
Thiol-Thione Tautomerism and its Chemical Implications
This compound can exist in two tautomeric forms: the thione form and the thiol form (5-amino-6-methylpyrimidine-4-thiol). This tautomerism is a dynamic equilibrium, and the position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.
In the solid state and in polar solvents, the thione form is generally the more stable and predominant tautomer. researchgate.netcdnsciencepub.comjocpr.com The thiol form, however, can be favored in nonpolar solvents. researchgate.net The existence of the thiol tautomer is significant as it provides an alternative pathway for reactions. For instance, the S-alkylation and S-acylation reactions can be viewed as proceeding through the more nucleophilic thiolate anion, which is derived from the thiol tautomer.
The thiol-thione equilibrium has important chemical implications. The presence of the thiol form can lead to disulfide bond formation under oxidative conditions. cdnsciencepub.com Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy are instrumental in studying this tautomeric equilibrium. researchgate.netjocpr.comacs.org For example, the presence of a C=S stretching band in the IR spectrum is characteristic of the thione form, while an S-H stretching band would indicate the presence of the thiol form.
Transformations of the Amino and Methyl Substituents
The amino and methyl groups attached to the pyrimidine ring also offer opportunities for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially diverse properties.
Derivatization of the Amino Group
The amino group at the C5 position is a nucleophilic center and can undergo various derivatization reactions. These reactions are crucial for introducing different functional groups and extending the molecular framework.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing specific acyl moieties. The acylation of aminopyrimidines is a well-established transformation. acs.orgrsc.org
| Reagent | Product | Reaction Conditions |
| Acetic Anhydride | N-(5-acetylamino)-6-methylpyrimidine-4(1H)-thione | - |
| Benzoyl Chloride | N-(5-benzamido)-6-methylpyrimidine-4(1H)-thione | Base (e.g., Pyridine) |
Reaction with Isocyanates: The amino group can also react with isocyanates to form urea (B33335) derivatives. This reaction provides a straightforward method for introducing substituted urea functionalities, which are common motifs in biologically active compounds.
Reactions at the Methyl Group
The methyl group at the C6 position, being attached to an electron-deficient pyrimidine ring, exhibits enhanced reactivity of its C-H bonds. This allows for a range of transformations at this position.
Condensation Reactions: The methyl group can undergo condensation reactions with aldehydes and other carbonyl compounds in the presence of a base. This reaction, often a Claisen-Schmidt type condensation, leads to the formation of a new carbon-carbon double bond and is a valuable tool for extending the side chain at the C6 position. pku.edu.cnresearchgate.net
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid group under appropriate oxidizing conditions. For instance, selenium dioxide has been used for the oxidation of methyl groups on pyrimidine rings to the corresponding aldehydes. researchgate.netresearchgate.net This transformation provides a route to introduce oxygenated functionalities at the C6 position, which can then be further manipulated.
| Reagent | Product | Reaction Conditions | Reference |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 5-amino-6-(2-phenylethenyl)pyrimidine-4(1H)-thione | Base (e.g., Piperidine, NaOH) | pku.edu.cnresearchgate.net |
| Selenium Dioxide (SeO₂) | 5-amino-4-oxo-1,4-dihydropyrimidine-6-carbaldehyde | Solvent (e.g., Dioxane), Heat | researchgate.netresearchgate.net |
Cyclization and Ring Fusion Reactions
The strategic positioning of the amino and thione groups on the pyrimidine ring makes this compound an ideal substrate for annulation reactions, leading to the formation of bicyclic and polycyclic heterocyclic compounds. These reactions are fundamental in constructing complex molecular architectures with potential applications in medicinal chemistry.
The synthesis of fused heterocyclic systems from aminopyrimidine precursors is a well-established strategy for creating compounds with diverse biological activities. atmiyauni.ac.in The this compound scaffold is particularly useful for building pyrimido[4,5-d]pyrimidines and thiazolo[5,4-d]pyrimidines.
Pyrimido[4,5-d]pyrimidines: These fused systems, consisting of two pyrimidine rings, are of significant interest due to their structural similarity to purines. mdpi.com The general synthesis involves the reaction of a 4-aminopyrimidine (B60600) derivative with a reagent that can form the second pyrimidine ring. For instance, multicomponent reactions involving an aminopyrimidine, an aldehyde, and urea or thiourea (B124793) can yield tetrahydropyrimido[4,5-d]pyrimidine derivatives. rsc.org Another approach involves the cyclization of a 6-aminopyrimidine derivative, such as a 6-aminouracil (B15529), with reagents like hydrazine (B178648) hydrate (B1144303) to form the fused ring. nih.gov While the specific use of this compound is a variation, the underlying principle of using the amino group for cyclization remains the same. The reaction of 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide (B127407), for example, leads to a pyrimido[4,5-d]pyrimidine (B13093195) system through the formation of a Schiff base intermediate followed by cyclization. rsc.org
Thiazolo[5,4-d]pyrimidines: This ring system, an isostere of purines, is often synthesized from 4-amino-5-mercaptopyrimidine derivatives. researchgate.net The thione group in this compound can exist in tautomeric equilibrium with its thiol form, 5-amino-6-methylpyrimidine-4-thiol, which is the key reactive species for thiazole (B1198619) ring formation. The reaction typically proceeds by treating the aminothiol (B82208) with a reagent containing a suitable one-carbon electrophile, such as formic acid, or by reacting it with an α-halocarbonyl compound. The synthesis of thiazolo[5,4-d]pyrimidines can be achieved from various substituted aminothiazoles which cyclize to form the fused pyrimidine ring, or conversely, from aminopyrimidines to form the fused thiazole ring. researchgate.netmdpi.com These compounds have been investigated for a range of biological activities, including as adenosine (B11128) receptor ligands. nih.gov
The following table summarizes representative cyclization reactions leading to fused heterocyclic systems from pyrimidine precursors.
| Starting Material Analogue | Reagent(s) | Fused System Formed | Reference(s) |
| 6-Amino-1,3-disubstituted uracils | Acylating agents, Hydrazine hydrate | Pyrimido[4,5-d]pyrimidine-diones | nih.gov |
| 2,6-Dichloropyrimidin-4-amine | Aromatic aldehydes, Ammonium thiocyanate | Pyrimido[4,5-d]pyrimidine-thiones | rsc.org |
| 2-Aminothiazole (B372263) derivatives | Michael acceptors (e.g., DMAD) | Thiazolo[3,2-a]pyrimidines | mdpi.com |
| 5-Aminothiazole-4-carboxamide | Various cyclizing agents | Thiazolo[5,4-d]pyrimidines | researchgate.net |
Rearrangement reactions in pyrimidine chemistry can lead to diverse and structurally complex molecules. While specific studies on the rearrangement of this compound are not extensively detailed in the provided literature, related transformations in similar heterocyclic systems suggest potential pathways. For instance, the dimerization of certain dinitriles can be accompanied by a rearrangement to yield dihydropyrimidine (B8664642) derivatives. researchgate.net In multicomponent reactions involving aminoazoles, variation in reaction conditions such as the acid-base properties of the medium can switch the reaction pathway between different positional isomers, indicating the possibility of controlled structural isomerization. frontiersin.org Such rearrangements are crucial for accessing a wider range of chemical diversity from a single precursor.
Oxidation and Reduction Pathways of the Thione Moiety
The thione (C=S) group is a reactive center that can undergo both oxidation and reduction, providing pathways to other functionalized pyrimidines.
Oxidation: The oxidation of the thione moiety can lead to several products depending on the oxidant and reaction conditions. Mild oxidation may produce a disulfide bridge between two molecules, forming a bis(pyrimidinyl) disulfide. Stronger oxidation can convert the thione to a sulfoxide, sulfone, or ultimately lead to desulfurization, replacing the sulfur atom with an oxygen atom to yield the corresponding pyrimidinone, 2-amino-4-hydroxy-6-methylpyrimidine. sigmaaldrich.com This transformation is significant as it converts the thione into its oxygen analogue, which often possesses different chemical and biological properties.
Reduction: Reduction of the thione group is less common but can be achieved using powerful reducing agents. A potential outcome is the complete removal of the sulfur atom (reductive desulfurization), which would lead to 2-amino-6-methylpyrimidine. This type of reaction fundamentally alters the heterocyclic core's electronic properties.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes.
Cyclization Mechanisms: The formation of fused pyrimidine rings often proceeds through a sequence of condensation, nucleophilic attack, and cyclization steps. For example, in the Biginelli-type reaction to form tetrahydropyrimido[4,5-d]pyrimidines, the proposed mechanism involves the initial condensation of an aldehyde with a pyrimidinedione. rsc.org This is followed by a nucleophilic attack from the amino group of a urea or thiourea molecule and subsequent intramolecular cyclization with the elimination of ammonia (B1221849) to yield the final fused product. rsc.org
Similarly, the formation of thiazolo[5,4-d]pyrimidines from an aminopyrimidine thiol likely involves the initial S-alkylation or S-acylation by an appropriate electrophile. This is followed by an intramolecular cyclization where the adjacent amino group attacks the newly introduced electrophilic carbon, leading to ring closure and formation of the thiazole ring after dehydration. The mechanism for the formation of fused thiazole-pyrimidines from 2-aminothiazole derivatives and dimethyl acetylenedicarboxylate (B1228247) (DMAD) is proposed to start with a nucleophilic attack of the ring nitrogen onto the α,β-unsaturated ester. mdpi.com This is followed by an internal cyclization through the nucleophilic attack of the side-chain nitrogen on the ester carbonyl group, ultimately leading to the fused product after the elimination of methanol (B129727). mdpi.com
Derivatization and Functionalization Studies of 5 Amino 6 Methylpyrimidine 4 1h Thione
Synthesis of Novel Analogs with Modified Substituents
The synthesis of novel analogs of 5-amino-6-methylpyrimidine-4(1H)-thione has been achieved through targeted modifications at its key functional groups: the C5-amino group, the C4-thione, and the C6-methyl group.
Alkylation and Acylation of the Thione Group: The sulfur atom of the pyrimidine-4(1H)-thione moiety is a primary site for functionalization. S-alkylation, typically using alkyl halides in the presence of a base, yields 4-(alkylthio)pyrimidines. For instance, reacting the parent compound with various phenacyl bromides can lead to S-alkylation, introducing aryl ketone functionalities. mdpi.comnih.gov This approach not only modifies the core structure but also introduces a versatile handle for further chemical transformations.
Modification of the C5-Amino Group: The amino group at the C5 position is readily acylated or can participate in condensation reactions. Amide bond formation with various carboxylic acids or their activated derivatives (like acid chlorides) introduces a wide range of substituents. frontiersin.org For example, coupling with carboxylic acids in the presence of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a standard method for creating N-acyl derivatives. frontiersin.org Furthermore, condensation with aldehydes or ketones can form Schiff bases (imines), which can be stable analogs or serve as intermediates for further cyclization reactions. nih.govfrontiersin.org
Reactions at the C6-Methyl Group: The methyl group at the C6 position can be activated for condensation reactions, particularly with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enamine intermediate, which is a key precursor for annulating a new ring onto the pyrimidine (B1678525) core, leading to fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines. chemsrc.com
Introduction of Diverse Pharmacophores for Structural Diversity
To explore a wider chemical space, various pharmacophores—molecular features responsible for a drug's biological activity—have been introduced onto the this compound scaffold.
Fused Heterocyclic Systems: A prominent strategy for creating structural diversity is the construction of fused ring systems. The inherent reactivity of the 5-amino group and the adjacent C4-thione or C6-methyl groups facilitates intramolecular cyclization reactions.
Thiazolo[3,2-a]pyrimidines: By reacting 5-alkyl-6-methyl-2-thiouracils with compounds like dialkyl chloroethynylphosphonates, researchers have synthesized thiazolo[3,2-a]pyrimidine derivatives. researchgate.net A similar strategy can be applied where the thione group of this compound attacks an appropriate electrophile, followed by cyclization involving one of the ring nitrogens.
Pyrimido[4,5-d]pyrimidines: Starting with related 6-aminouracil (B15529) derivatives, reactions that build upon the C5 and C6 positions are well-established for forming the fused pyrimido[4,5-d]pyrimidine (B13093195) system. rsc.org This often involves a reaction sequence starting with the C5-amino group and an adjacent activated carbon.
Pteridines: The reaction of 5,6-diaminothiouracil with α-dicarbonyl compounds or their equivalents is a classical route to pteridines. mdpi.comnih.gov The this compound can be envisioned as a precursor to a 5,6-diamino intermediate, which can then undergo cyclocondensation to afford pteridine (B1203161) analogs.
Azo Group Introduction: The nucleophilic C5 position of the related 6-aminouracil scaffold readily reacts with diazonium salts to introduce an azo (-N=N-) linkage, creating highly colored "azo dye" analogs. nih.gov This reaction introduces a planar, aromatic system that can significantly alter the molecule's properties and potential as a chromophoric probe.
The table below illustrates examples of derivatization strategies based on reactions performed on analogous pyrimidine structures.
| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Structure Type |
| S-Alkylation | Phenacyl Bromide | C4-Thione | 4-(Aryl-2-oxoethyl)thio-pyrimidine |
| N-Acylation | Carboxylic Acid, EDC | C5-Amino | 5-Amido-pyrimidine |
| Condensation | Aldehydes / Ketones | C5-Amino | 5-Imino-pyrimidine (Schiff Base) |
| Annulation | DMF-DMA, Amines | C5-Amino, C6-Methyl | Pyrimido[4,5-d]pyrimidine |
| Cyclocondensation | α-Bromoacetophenones | C5-Amino, C4-Thione | Fused Thiazine/Pteridine systems |
| Azo Coupling | Aryl Diazonium Salts | C5-Carbon | 5-(Arylazo)-pyrimidine |
Development of Libraries of this compound Derivatives
The development of compound libraries is essential for systematic biological screening. The facile synthesis of polysubstituted aminopyrimidines is highly desirable for creating such libraries. nih.gov By employing the derivatization strategies mentioned above in a combinatorial fashion, extensive libraries of this compound derivatives can be generated.
A typical library synthesis approach would involve:
Scaffold Preparation: Synthesis of the core this compound.
Parallel Derivatization: The core scaffold is distributed into a multi-well plate or parallel reactors.
Introduction of Diversity: Different building blocks (e.g., a collection of alkyl halides, carboxylic acids, or aldehydes) are added to different wells, leading to a library of analogs with diverse substituents at specific positions.
For example, a library can be constructed by first creating a set of S-alkylated intermediates using various alkyl halides. This initial library can then be further diversified by reacting each member with a set of different carboxylic acids to acylate the C5-amino group. This two-step process can rapidly generate a large and structurally diverse collection of compounds from a few dozen starting materials. The development of efficient, multi-step reaction sequences that allow for the controlled and regioselective introduction of substituents is key to this process. nih.gov
The table below outlines a hypothetical library synthesis based on the core scaffold.
| Scaffold | Modification Step 1 (R1) | Building Blocks (R1) | Modification Step 2 (R2) | Building Blocks (R2) | Final Library |
| This compound | S-Alkylation | Alkyl Halides (1-10) | N-Acylation | Carboxylic Acids (A-J) | 100 unique derivatives |
| This compound | N-Acylation | Carboxylic Acids (A-J) | S-Alkylation | Alkyl Halides (1-10) | 100 unique derivatives |
| This compound | Cyclocondensation | α-Dicarbonyls (I-V) | - | - | 5 unique fused systems |
Computational and Theoretical Investigations of 5 Amino 6 Methylpyrimidine 4 1h Thione
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for understanding the molecular structure and electronic properties of molecules. openaccesspub.org These methods solve the Schrödinger equation or related equations to determine the electron distribution and energy of a molecule, providing deep insights into its stability and reactivity. scirp.org For pyrimidine (B1678525) derivatives, methods like DFT with the B3LYP functional are commonly used to achieve a balance between computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. openaccesspub.orgacs.org
Molecular orbital (MO) theory is fundamental to predicting the chemical reactivity of a compound. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govmdpi.com
In molecules like 5-amino-6-methylpyrimidine-4(1H)-thione, the HOMO is typically distributed over the electron-rich regions, such as the amino group and the thione sulfur atom, while the LUMO is often localized on the pyrimidine ring. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com High chemical hardness indicates resistance to changes in electron distribution. openaccesspub.org
The distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. nih.gov On an MEP map, red areas indicate negative electrostatic potential (electron-rich regions, prone to electrophilic attack), while blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). For this pyrimidine derivative, the thione sulfur and the nitrogen atoms of the ring are expected to be regions of negative potential, while the amino group's hydrogens would be regions of positive potential.
Table 1: Illustrative Global Reactivity Descriptors for a Pyrimidine Derivative (Calculated via DFT) Note: This data is for an illustrative, related compound, as specific computational studies for this compound are not widely published. The principles remain the same.
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.65 |
| LUMO Energy | ELUMO | - | -1.82 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.83 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.24 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.42 |
| Global Electrophilicity | ω | χ2 / 2η | 3.71 |
This compound can exist in several tautomeric forms due to proton migration. The two primary equilibria are the thione-thiol and the amino-imino tautomerism.
Thione-Thiol Tautomerism: This involves the migration of a proton from a ring nitrogen to the exocyclic sulfur atom, converting the thione (C=S) form to a thiol (S-H) form, specifically 5-amino-6-methylpyrimidine-4-thiol.
Amino-Imino Tautomerism: This involves a proton shift from the exocyclic amino group to a ring nitrogen, resulting in an imino (=NH) form.
Computational studies on similar heterocyclic systems, including pyrimidines and purines, consistently show that the thione and amino forms are significantly more stable than their thiol and imino counterparts, both in the gas phase and in solution. nih.govmdpi.com The greater stability of the keto/thione tautomer in pyrimidinones (B12756618) is a known phenomenon that can be explained by factors like aromaticity and electronic delocalization. nih.gov Quantum chemical calculations can precisely determine the relative Gibbs free energies of these tautomers, confirming the predominant species under given conditions. mdpi.com For this compound, it is predicted that the amino-thione tautomer is the most stable form.
Molecular Docking Studies on Biological Targets (General Principles)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target to identify potential inhibitors or modulators. nih.gov
The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding affinity. Lower binding energy scores typically indicate a more stable protein-ligand complex and higher potential activity. nih.gov The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. nih.gov
Pyrimidine-thione derivatives have been the subject of numerous docking studies. For example, various derivatives have been docked into the active sites of targets like Candida albicans aspartic protease and Salmonella typhimurium binding protein to explore their potential as antimicrobial agents. tandfonline.com In cancer research, similar compounds have been evaluated as inhibitors of kinases like c-Jun N-Terminal Kinase (JNK), where interactions with key residues such as methionine are crucial for binding. nih.gov For this compound, docking studies could explore its potential to bind to a wide range of enzymes, with its amino and thione groups acting as key hydrogen bond donors and acceptors.
Prediction of Molecular Descriptors and Topological Properties (e.g., TPSA, LogP)
Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies and in predicting the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of potential drug candidates. nih.gov
Two of the most important descriptors are:
LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity (fat-solubility) of a compound. It influences how a drug is absorbed and distributed in the body. Values between -0.4 and +5.6 are often considered favorable for drug-likeness. nih.gov
TPSA (Topological Polar Surface Area): TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A TPSA value of less than 140 Ų is generally associated with good oral bioavailability. nih.gov
Computational tools can reliably predict these properties for novel structures.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Abbreviation | Predicted Value | Significance |
| Molecular Weight | MW | 141.19 g/mol | Drug-likeness (typically < 500) |
| LogP | - | ~0.5 - 1.0 | Lipophilicity and absorption |
| Topological Polar Surface Area | TPSA | ~70 - 80 Ų | Membrane permeability |
| Hydrogen Bond Donors | HBD | 2 | Interaction potential |
| Hydrogen Bond Acceptors | HBA | 3 | Interaction potential |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
For pyrimidine-thiones, computational studies can elucidate the mechanisms of reactions with various reagents. For instance, studies have investigated the conversion reactions of pyrimidine-thiones with nucleophilic reagents like epoxides. nih.gov DFT calculations can help determine whether a reaction proceeds via an SN1 or SN2 mechanism, predict the regioselectivity of an attack, and explain experimental outcomes. tandfonline.com Such studies are crucial for optimizing synthetic pathways and understanding the chemical behavior of these heterocyclic systems. mdpi.com
Spectroscopic Property Prediction (Theoretical NMR, IR)
Computational methods can accurately predict spectroscopic properties, which serves as a powerful aid in structure elucidation.
Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies often correlate well with experimental IR spectra, helping to assign specific absorption bands to the corresponding molecular vibrations (e.g., N-H stretching, C=S stretching). openaccesspub.org While calculated values are typically for the gas phase and may differ slightly from solid-state experimental data, they provide a robust basis for spectral interpretation. openaccesspub.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical predictions, especially when solvent effects are included via models like the Polarizable Continuum Model (PCM), show good agreement with experimental data and can help resolve ambiguities in structural assignments. nih.gov For this compound, predictions would show characteristic shifts for the methyl protons, the amino protons, and the distinct carbons of the pyrimidine ring.
Table 3: Illustrative Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for a Related Aminopyrimidine Compound
| Proton | Experimental Shift (ppm) | Theoretical Shift (ppm) |
| Amino (-NH₂) | 5.14 | ~5.0-5.3 |
| Pyrimidine H-5 | 7.59 | ~7.6 |
| Aromatic Protons | 6.5 - 8.0 | ~6.5-8.0 |
Role in Heterocyclic Synthesis and Medicinal Chemistry
5-amino-6-methylpyrimidine-4(1H)-thione as a Precursor for Complex Heterocycles
The intrinsic reactivity of this compound makes it a valuable building block for the synthesis of more intricate molecular architectures. The presence of a nucleophilic amino group, an activatable methyl group, and a thione function within the same molecule provides multiple avenues for chemical transformation and cyclization reactions.
Building Block in Annulation Reactions
Annulation reactions, which involve the formation of a new ring fused onto a pre-existing one, are a cornerstone of heterocyclic synthesis. The this compound molecule is primed for such transformations. The ortho-disposed amino and methyl groups can react with various bifunctional reagents to construct a new fused ring.
For instance, the reaction with reagents like triethyl orthoformate can lead to the formation of a pyrimido[4,5-d]pyrimidine (B13093195) core. In this type of reaction, the orthoformate first reacts with the amino group to form an ethoxymethyleneamino intermediate. Subsequent intramolecular cyclization involving the active methyl group, often facilitated by heat, results in the annulated product. Similarly, reagents such as dimethylformamide-dimethylacetal (DMF-DMA) can activate both the amino and methyl groups, facilitating cyclocondensation with other reagents to build fused systems.
Synthesis of Fused Pyrimidine (B1678525) Systems
The utility of aminopyrimidines as precursors for fused heterocyclic systems is well-documented, with pyrimido[4,5-d]pyrimidines being a prominent class of compounds synthesized from these starting materials. These fused systems are of significant interest due to their structural analogy to purines and their wide range of biological activities. The synthesis often involves the reaction of a 6-aminopyrimidine derivative with various one-carbon synthons like formamide (B127407) or orthoformates. rsc.org
While direct examples starting specifically from this compound are specialized, the general strategy involves cyclocondensation reactions. For example, related structures like 5-acetyl-4-alkylthio-6-methyl-2(1H)-pyrimidinethiones are converted into 4-amino derivatives, which are then used to construct pyrimido[4,5-d]pyrimidines. researchgate.net Another common approach is the Biginelli-type reaction, where an aldehyde, a thiourea (B124793) (or urea), and a β-dicarbonyl compound react in a one-pot synthesis to produce tetrahydropyrimidines, which can be precursors to fused systems. rsc.org The synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones from 1,3-disubstituted 6-aminouracils highlights a key strategy where a hydrazine-induced cyclization forms the second pyrimidine ring. nih.gov These established methods underscore the potential of this compound to undergo similar transformations to yield a variety of fused pyrimidine structures.
Table 1: Examples of Reagents for Fused Pyrimidine Synthesis
| Reagent | Fused System | Reaction Type |
|---|---|---|
| Triethyl Orthoformate | Pyrimido[4,5-d]pyrimidine | Cyclocondensation |
| Formamide | Pyrimido[4,5-d]pyrimidine | Cyclocondensation |
| Carbon Disulfide | Pyrimido[4,5-d]pyrimidine-thione | Cyclocondensation |
Scaffold for Drug Discovery and Development (General Principles)
The pyrimidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including anticancer, antiviral, and antimicrobial agents. nih.govnih.gov The this compound scaffold, as a derivative, is an attractive starting point for drug discovery programs. Its potential lies in the ability to generate libraries of diverse compounds through modification of its functional groups.
The aminopyrimidine core is crucial for interacting with biological targets, often through hydrogen bonding. nih.gov For example, the 4-aminopyrazolopyrimidine scaffold, a related structure, is a key pharmacophore in a multitude of kinase inhibitors used in cancer therapy. nih.gov The thione group in the target compound offers a handle for further functionalization, such as S-alkylation, to introduce different side chains, which can modulate the compound's pharmacokinetic properties and target-binding affinity. The amino and methyl groups can be incorporated into larger, fused ring systems that mimic endogenous ligands like purines, allowing them to interact with enzymes and receptors involved in various diseases. nih.gov
Strategies for Diversity-Oriented Synthesis Utilizing the Compound
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at creating libraries of structurally diverse small molecules in an efficient manner to explore novel areas of chemical space and identify new bioactive compounds. nih.govnih.gov The this compound is an ideal starting block for DOS due to its multiple reactive sites that can be selectively addressed.
A DOS strategy could begin with the pyrimidine core and diverge into several synthetic pathways.
Modification of the Thione Group : The sulfur atom can be alkylated with a variety of electrophiles to introduce diverse side chains. These side chains can contain different functional groups or ring systems, leading to a library of S-substituted pyrimidines.
Annulation Reactions : As discussed previously, the amino and methyl groups can be used to build different fused rings. By using a range of cyclizing reagents (e.g., different dicarbonyl compounds, orthoesters, or α,β-unsaturated systems), a variety of fused heterocyclic cores such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, or pyrimido[4,5-d]pyrimidines can be generated. researchgate.net
Multicomponent Reactions (MCRs) : The compound can be employed in MCRs, such as the Biginelli or Hantzsch-type reactions, with diverse sets of aldehydes and other components to rapidly generate complex molecules with multiple points of diversity. rsc.orgatmiyauni.ac.in
By combining these strategies, a single starting material, this compound, can give rise to a large and structurally varied library of compounds. This approach accelerates the discovery of new molecules with potential applications in agrochemicals and pharmaceuticals. nih.gov
Mechanistic Insights into Biological Potential
Structure-Activity Relationship (SAR) Studies of 5-amino-6-methylpyrimidine-4(1H)-thione Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have provided valuable insights into the roles of different functional groups and structural modifications.
Modifications to the core pyrimidine-thione structure by adding or altering substituents have profound effects on the biological profiles of these compounds. The nature, position, and size of these substituents can influence the molecule's ability to bind to specific enzymes or receptors.
For instance, in a series of 2-(2-pyridinyl)-pyrimidine derivatives, substitutions on the pyrimidine (B1678525) ring were systematically analyzed to determine their effect on the inhibition of human methionine aminopeptidase-1 (HsMetAP1). nih.gov This analysis identified that a 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine structure was the minimum requirement for inhibitory activity. nih.gov Further modifications showed that a chloro group at the 5' position of the pyridine (B92270) ring enhanced potency, while long side chains at the C4 position of the pyrimidine ring were essential for achieving higher selectivity for HsMetAP1. nih.gov
In another study on aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, the type of substituent on the aryl moiety significantly impacted cytotoxic activity. nih.gov The introduction of an electron-withdrawing group, such as a nitro group, was found to decrease cytotoxic activity, especially against renal cancer cells. nih.govmdpi.com Conversely, compounds with unsubstituted phenyl moieties or those with electron-donating methoxy (B1213986) groups often showed higher activity. nih.govmdpi.com For example, a compound bearing an unsubstituted phenyl group exhibited superior inhibitory activity against the BRD4 enzyme. mdpi.com
The table below summarizes the impact of various substituents on the biological activity of pyrimidine-thione derivatives based on research findings.
| Core Structure | Position of Substitution | Substituent | Observed Impact on Biological Activity | Reference |
| 2-Pyridinylpyrimidine | Pyrimidine C5 | Chloro (Cl) | Minimum element for HsMetAP1 inhibition | nih.gov |
| 2-Pyridinylpyrimidine | Pyridine C5' | Chloro (Cl) | Enhanced potency against HsMetAP1 | nih.gov |
| 2-Pyridinylpyrimidine | Pyrimidine C4 | Long alkyl chains | Increased selectivity for HsMetAP1 | nih.gov |
| 5-Aryl ethylidene aminopyrimidine | Aryl moiety | Nitro (NO2) | Decreased cytotoxic activity | nih.govmdpi.com |
| 5-Aryl ethylidene aminopyrimidine | Aryl moiety | Methoxy (OCH3) | Generally higher cytotoxic activity | nih.govmdpi.com |
| Thienopyrimidine | Pyrimidine C2 | Thione moiety | Potent anti-breast cancer activity | alliedacademies.org |
| Thienopyrimidine | Pyrimidine N3 | Sulfa-drug moieties | Enhanced anti-breast cancer activity | alliedacademies.org |
Fusing other heterocyclic rings to the pyrimidine-thione scaffold creates new molecular entities with distinct and often enhanced biological properties. derpharmachemica.com This strategy has been widely employed to generate compounds with diverse pharmacological activities. nih.govnih.gov The fusion of rings can alter the molecule's shape, electronic distribution, and lipophilicity, thereby influencing its interaction with biological targets.
Thieno[2,3-d]pyrimidines, formed by fusing a thiophene (B33073) ring to the pyrimidine core, have shown significant anticancer and antimicrobial activities. alliedacademies.orgnih.gov For example, a series of thieno[2,3-d]pyrimidine (B153573) derivatives bearing various sulfa-drug moieties at the 3-position and a thione group at the 2-position exhibited potent activity against human breast cancer cell lines. alliedacademies.org The fusion of a pyrazole (B372694) ring to form pyrazolo[3,4-d]pyrimidines has also yielded compounds with notable antifungal activity. nih.gov
Similarly, the creation of tricyclic systems like pyrido[2,3-d:6,5-d']dipyrimidines, which are formed by the fusion of pyridine and pyrimidine rings, has been explored. nih.govnih.gov These complex heterocyclic systems have been investigated for a range of biological applications. nih.gov The cyclization of the pyrimidine backbone into a pteridine (B1203161) moiety (a fused pyrimidine and pyrazine (B50134) ring system) has also been shown to influence cytotoxic activity, with some derivatives showing efficacy against specific cancer cell lines. mdpi.com The nature of the fused ring system is a critical determinant of the resulting compound's biological activity profile. nih.govderpharmachemica.com
Modulation of Biological Pathways: Enzyme Inhibition and Receptor Binding (Conceptual)
The biological effects of this compound derivatives are often rooted in their ability to modulate specific biological pathways through enzyme inhibition or receptor binding. The pyrimidine-thione scaffold is a key pharmacophore that can interact with the active sites of various enzymes.
Enzyme Inhibition: Many pyrimidine derivatives exert their therapeutic effects by inhibiting enzymes crucial for cell growth and survival. medwinpublishers.com The thione/thiol group, in particular, can be vital for these interactions.
Protein Kinases: Certain fused pyrimidine derivatives have been found to inhibit protein kinases like CDK-1, which are key regulators of the cell cycle. nih.gov
Methionine Aminopeptidases (MetAPs): As previously mentioned, pyridinylpyrimidine derivatives have been identified as potent and selective inhibitors of human MetAP1. nih.gov The 2-(2-pyridinyl)-pyrimidine core is believed to be a key pharmacophore that chelates a metal ion in the enzyme's active site. nih.gov
Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives are known to act as inhibitors of dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and amino acids. medwinpublishers.com Trimethoprim, a well-known antibacterial agent, is a 2,4-diaminopyrimidine (B92962) derivative that functions as a DHFR inhibitor. medwinpublishers.com
Lipoxygenase: Dihydropyrimidine (B8664642) analogues have been investigated as potential inhibitors of the 5-lipoxygenase enzyme, which is involved in inflammatory pathways and has been linked to cancer development. dovepress.com
Tyrosinase: An acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione was identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com
Receptor Binding: The pyrimidine-thione moiety can also facilitate binding to various cellular receptors. It has been suggested that the presence of the pyrimidine cycle and the thiol group allows for the formation of hydrogen bonds with receptors, such as the human androgen receptor. nih.gov This interaction can trigger or block cellular signaling pathways, leading to a physiological response.
Broad-Spectrum Biological Activity Profiles (General Categories)
Derivatives of this compound and related fused heterocyclic systems have demonstrated a wide array of biological activities. Research has consistently highlighted their potential in several therapeutic areas, primarily categorized as antimicrobial and anticancer. nih.govderpharmachemica.comnih.gov
Antimicrobial Activity: Pyrimidine-thione derivatives have been extensively studied for their ability to combat microbial infections. mdpi.com They have shown activity against a variety of bacterial strains (both Gram-positive and Gram-negative) and fungal species. nih.govnih.govmdpi.comnih.gov For example, certain thieno[2,3-d]pyrimidine derivatives displayed notable potency against bacteria like Pseudomonas aeruginosa and fungi such as Aspergillus fumigatus and Candida albicans. nih.gov The antimicrobial potential is often linked to the specific substitutions and fused ring systems present in the molecule. nih.govmdpi.com
Anticancer Activity: A significant body of research points to the anticancer potential of pyrimidine-thiones. researchgate.net These compounds have been evaluated against numerous human cancer cell lines, including those for breast, colon, prostate, and ovarian cancer, as well as melanoma. nih.govmdpi.comresearchgate.net The mechanism of action is often tied to the inhibition of enzymes vital for cancer cell proliferation. medwinpublishers.com For instance, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been developed as potential anticancer agents, with some compounds showing significant activity in the National Cancer Institute's NCI-60 screening program. mdpi.com
Other Activities: Beyond antimicrobial and anticancer effects, fused pyrimidine systems have been associated with a broader range of pharmacological properties, including anti-inflammatory, analgesic, antiviral, and antihypertensive activities. nih.govderpharmachemica.com
Computational Approaches to Understand Ligand-Target Interactions
Computational methods, particularly molecular docking, have become indispensable tools for elucidating the interactions between pyrimidine-thione derivatives and their biological targets. nih.gov These in silico studies provide valuable insights into the binding modes of these ligands, helping to explain observed SAR and guide the design of more potent and selective compounds. dovepress.com
Molecular docking simulations can predict how a ligand fits into the active site of a protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com For example, docking studies of pyrimidine derivatives with the anti-apoptotic protein Bcl-2 have helped to predict binding affinity and identify potential binding sites, offering a possible mechanism of action for their cytotoxic effects. mdpi.com Similarly, docking studies have been used to understand how thienopyrimidine derivatives interact with the active site of bacterial enzymes, supporting their observed antimicrobial activity. nih.govtandfonline.com
These computational investigations are often in strong agreement with experimental findings and can be used to rationalize why certain structural modifications lead to enhanced or diminished biological activity. nih.govtandfonline.com By providing a molecular-level understanding of ligand-target interactions, computational approaches accelerate the process of drug discovery and development for this class of compounds.
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-amino-6-methylpyrimidine-4(1H)-thione by providing detailed information about its atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be primary tools for determining the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the amino (-NH₂) protons, the methyl (-CH₃) protons, and the pyrimidine (B1678525) ring proton. The chemical shifts, integration, and coupling patterns of these signals would confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the thione (C=S) carbon, which typically appears in a characteristic downfield region.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands anticipated for this compound include N-H stretching vibrations for the amino group, C-H stretching for the methyl and pyrimidine ring, C=C and C=N stretching vibrations within the pyrimidine ring, and a characteristic C=S stretching vibration for the thione group.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the molecular formula. Analysis of the fragmentation pattern can provide further structural information by identifying stable fragments of the molecule.
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the pyrimidine ring and the thione group is expected to result in characteristic absorption bands in the UV-Vis spectrum, which can be useful for quantitative analysis and for studying the electronic properties of the compound.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are vital for assessing the purity of this compound and for its separation from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier), would be developed to assess the purity of the compound. The retention time and peak purity can be used to confirm the identity and homogeneity of the sample.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, or can be derivatized to be so, gas chromatography can be used for purity assessment. A capillary column with an appropriate stationary phase would be selected to achieve separation from any volatile impurities.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By measuring the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound, the empirical formula can be determined. This experimental data is then compared with the theoretical composition calculated from the proposed molecular formula to verify its accuracy.
Conclusion and Future Perspectives
Summary of Key Research Findings and Advancements
Research literature directly focused on 5-amino-6-methylpyrimidine-4(1H)-thione is sparse. However, the broader class of aminothiouracils and related pyrimidine (B1678525) thiones has been the subject of various studies. These investigations often center on their synthesis, structural properties, and potential as precursors for more complex heterocyclic systems. For instance, related compounds like 2-amino-6-methylpyrimidine-4(3H)-thione have been utilized as starting materials for the synthesis of novel pyrimidine derivatives with potential applications in agriculture as plant growth stimulating agents. mdpi.com
Studies on analogous compounds, such as 5,6-diaminouracils and their thio-derivatives, highlight their importance in the synthesis of valuable heterocycles with medicinal activity. nih.gov The thione group in such pyrimidine systems is known to be a versatile functional handle for further chemical modifications. Research on similar structures suggests that the amino and thione groups in close proximity can lead to interesting intramolecular interactions and reactivity patterns.
Identification of Knowledge Gaps and Unexplored Research Avenues
Unexplored research avenues include:
Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound in good yield and purity. This would be followed by a thorough characterization using modern analytical techniques such as NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction.
Tautomeric Studies: A detailed investigation into the tautomeric equilibrium of the compound is warranted. Pyrimidine thiones can exist in thione-thiol tautomeric forms, and the position of the proton can significantly impact the compound's reactivity and biological activity. nih.govchemistwizards.com
Chemical Reactivity: Exploration of its reactivity at the amino and thione groups to synthesize novel fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines or pyrimido[4,5-d]pyrimidines.
Coordination Chemistry: Investigating its potential as a ligand for the formation of metal complexes, which could exhibit interesting catalytic or biological properties.
Biological Screening: A comprehensive evaluation of its biological and pharmacological activities, including but not limited to antimicrobial, anticancer, and enzyme inhibition assays. medwinpublishers.comnih.gov
Potential Directions for Future Academic and Methodological Development
Future research on this compound could proceed in several promising directions:
Methodological Development: The development of efficient, one-pot, or multicomponent reactions for the synthesis of this compound and its derivatives would be a significant advancement. nih.govresearchgate.net Green chemistry approaches, minimizing solvent use and energy consumption, should be a priority.
Computational Modeling: In the absence of extensive experimental data, computational and theoretical studies can provide valuable insights into the molecule's electronic structure, stability of tautomers, spectroscopic properties, and potential reactivity. dovepress.com Density Functional Theory (DFT) calculations could predict its molecular geometry, vibrational frequencies, and electronic transitions, guiding future experimental work.
Combinatorial Chemistry: The use of this compound as a scaffold in combinatorial chemistry could lead to the rapid generation of libraries of novel compounds for high-throughput screening against various biological targets.
Broader Impact of Research on this compound in Chemical Sciences
A thorough investigation into this compound would contribute to the fundamental understanding of substituted pyrimidine chemistry. The data generated would be valuable for comparative studies within the vast family of pyrimidine derivatives.
Furthermore, should this compound or its derivatives exhibit significant biological activity, it could open up new avenues for drug discovery and development. The pyrimidine core is a privileged scaffold in medicinal chemistry, and new derivatives are constantly sought after for their potential therapeutic applications. medwinpublishers.com Research into this specific compound could lead to the identification of new lead compounds for various diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-6-methylpyrimidine-4(1H)-thione, and how is its purity validated?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a derivative was prepared by refluxing a precursor (e.g., 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide) with CS₂ in the presence of KOH, followed by acidification with CH₃COOH. Purity is confirmed via elemental analysis (C, H, N, S) and spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., NH₂ at ~3200 cm⁻¹, C=S at ~1120–1190 cm⁻¹) .
- ¹H NMR reveals aromatic protons (δ 7.2–7.3 ppm), NH₂ (δ 3.2 ppm), and CH₃ groups (δ 2.3 ppm) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- FTIR : Focus on NH/amine (~3127–3200 cm⁻¹), C=S (~1120–1190 cm⁻¹), and aromatic C-H (~3020–3080 cm⁻¹) stretches .
- ¹H NMR : Assign signals for aromatic protons, NH/NH₂ groups, and methyl substituents .
- Elemental Analysis : Verify stoichiometric ratios (e.g., C, H, N, S) to confirm molecular formula integrity .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular geometry and intermolecular interactions of this compound?
- Methodological Answer :
- Data Collection : Use a diffractometer (e.g., XtaLAB Synergy) to measure reflections. For similar pyrimidine-thiones, monoclinic systems (e.g., space group P2₁/m) are common, with cell parameters refined using SHELXL .
- Hydrogen Bonding : Analyze N–H⋯N and C–H⋯S interactions (e.g., N1–H1⋯N4, d = 2.893 Å) to map crystal packing. Tools like Crystal Explorer generate Hirshfeld surfaces, highlighting contributions from H⋯H (24.8%), H⋯S (36.8%), and H⋯N (13.8%) contacts .
Q. What strategies address discrepancies between experimental and computational data during structural refinement?
- Methodological Answer :
- Cross-Validation : Compare experimental (X-ray) bond lengths/angles with DFT-optimized geometries. For example, aromatic C–C bonds in pyrimidine-thiones typically range 1.299–1.366 Å .
- Software Tools : Use SHELXL for least-squares refinement and ORTEP-3 for visualizing displacement ellipsoids. Discrepancies in isotropic displacement parameters (Uₑq) may indicate thermal motion or disorder .
Q. How do reaction conditions influence the regioselectivity of this compound derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in triazole-thiadiazole condensations .
- Catalysis : POCl₃ facilitates cyclization of hydrazide precursors into fused heterocycles (e.g., triazolo-thiadiazoles) under reflux. Monitor reaction progress via TLC or LC-MS .
Q. What computational approaches predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases or enzymes). Validate with experimental IC₅₀ values from enzymatic assays.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial or antitumor activity reported for analogous pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
